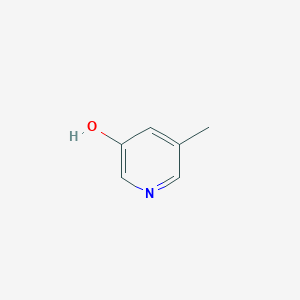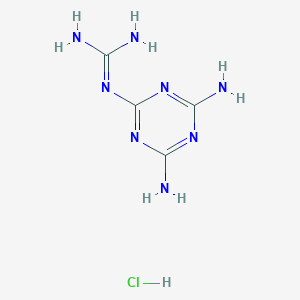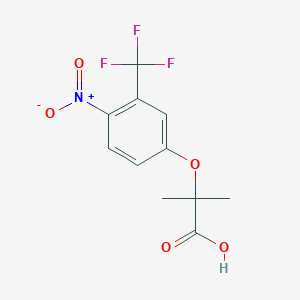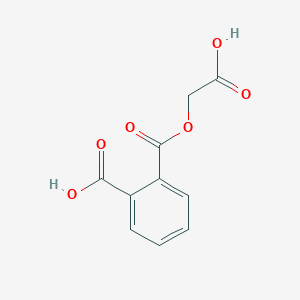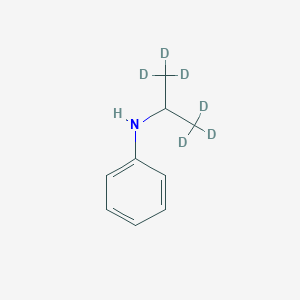![molecular formula C18H19N3O5 B124056 1-氨基-5,8-二羟基-4-({2-[(2-羟乙基)氨基]乙基}氨基)蒽-9,10-二酮 CAS No. 89991-52-6](/img/structure/B124056.png)
1-氨基-5,8-二羟基-4-({2-[(2-羟乙基)氨基]乙基}氨基)蒽-9,10-二酮
描述
1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione, also known as 1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione, is a useful research compound. Its molecular formula is C18H19N3O5 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
临床研究
该化合物的衍生物 1,4-二羟基-5,8-双(( (2-[(2-羟乙基)氨基]乙基)氨基))-9,10-蒽二酮二盐酸盐在一项 I 期临床试验中得到评估。它在治疗肺腺癌方面显示出潜力,表明其在癌症治疗中的作用(Von Hoff 等人,1980)。
断裂活性
在中华仓鼠卵巢细胞中研究了该化合物的断裂活性,导致染色体损伤。它揭示了诱导染色体损伤的直接和间接机制,强调了其在遗传和细胞研究中的重要性(Rosenberg & Hittelman,1983)。
化学合成
5,8-双-{[1-13C]-{[2-[(2-羟乙基)氨基]乙基]氨基}}-1,4-二羟基-9,10-蒽二酮二盐酸盐的合成是从[13C]-氰化钠中实现的,证明了其在标记化合物研究中的效用,尤其是在医学和化学研究中(Blanz & Zeller,1989)。
合成和性质
对相关化合物合成的研究提供了对它们与现有药物相比潜在较低心脏毒性的见解,突出了其在开发更安全的癌症治疗中的相关性(Morley & Furlong,2006)。
定量测定
开发了一种 HPLC 方法用于定量测定血清和尿液中的该化合物,这对临床试验和药代动力学研究至关重要(Ostroy & Gams,1980)。
由 CYP2S1 和 CYP2W1 激活
研究了该化合物被细胞色素 P450 酶(特别是 CYP2S1 和 CYP2W1)激活,表明其在靶向癌症治疗中的潜力以及这些酶在药物代谢中的作用(Nishida、Lee 和 de Montellano,2010)。
细胞摄取和 DNA 合成抑制
对该化合物的类似物进行细胞摄取和 DNA 合成抑制的研究揭示了其作用机制,特别是在癌症治疗中(Nishio & Uyeki,1983)。
未来方向
作用机制
Target of Action
Mitoxantrone Impurity A primarily targets DNA and RNA . It intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II , an enzyme responsible for uncoiling and repairing damaged DNA .
Mode of Action
Mitoxantrone Impurity A is a DNA-reactive agent . It disrupts DNA synthesis and DNA repair in both healthy cells and cancer cells by intercalation between DNA bases . It also interferes with RNA and inhibits topoisomerase II .
Biochemical Pathways
Mitoxantrone Impurity A affects the Wnt/β-Catenin signaling pathway . This pathway is involved in several cancers, including colorectal cancers, hepatocellular carcinomas, melanoma, pancreas cancer, adrenocortical carcinoma, and prostate cancer . The compound enhances the anti-tumor effects by inhibiting this pathway in prostate cancer cells .
Pharmacokinetics
The pharmacokinetics of Mitoxantrone Impurity A involves extensive tissue distribution and a long terminal plasma half-life . The best fit for the plasma concentration-time curve in humans is achieved in a 3-compartment model . The compound undergoes extensive metabolism, probably in the liver . Bile is the major route for the elimination of Mitoxantrone, with lesser amounts excreted in the urine .
Result of Action
The result of Mitoxantrone Impurity A’s action is the disruption of DNA synthesis and DNA repair, leading to cell death . This makes it an effective chemotherapeutic agent used for the treatment of secondary progressive, progressive relapsing, or worsening relapsing-remitting multiple sclerosis .
Action Environment
The action of Mitoxantrone Impurity A can be influenced by environmental factors. For instance, the storage conditions can affect the stability of the compound . It is recommended to store the compound in the original container at +5°C ± 3°C, protected from light . Furthermore, the compound is intended for use in laboratory tests only as specifically prescribed in the European Pharmacopoeia .
生化分析
Biochemical Properties
Mitoxantrone Impurity A plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA . This interaction leads to the inhibition of DNA synthesis and repair, which is a critical aspect of its biochemical activity. Additionally, Mitoxantrone Impurity A can form hydrogen bonds with DNA, resulting in crosslinks and strand breaks .
Cellular Effects
Mitoxantrone Impurity A affects various types of cells and cellular processes. It has been observed to induce immunogenic cell death (ICD) in prostate cancer cells by activating the PERK pathway in a p53-dependent manner . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can enhance the release of damage-associated molecular patterns (DAMPs) such as ATP and HMGB1, which are crucial for the activation of immune responses .
Molecular Mechanism
The molecular mechanism of Mitoxantrone Impurity A involves several key processes. It intercalates between the base pairs of the DNA double helix, leading to crosslinks and strand breaks . This intercalation disrupts DNA synthesis and repair, ultimately inhibiting cell proliferation. Additionally, Mitoxantrone Impurity A is a potent inhibitor of topoisomerase II, further contributing to its cytotoxic effects . The compound also interferes with RNA synthesis, adding another layer to its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mitoxantrone Impurity A can change over time. The compound is relatively stable when stored at temperatures between 2-8°C . Its stability and degradation can vary depending on the experimental conditions. Long-term exposure to Mitoxantrone Impurity A has been shown to affect cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Mitoxantrone Impurity A vary with different dosages in animal models. In canine models, for instance, the administration of Mitoxantrone at a dosage of 5 mg/m² every 21 days resulted in a measurable response rate of 35.4% . Higher doses of the compound can lead to toxic or adverse effects, such as myelosuppression and cardiotoxicity . These dosage-dependent effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
Mitoxantrone Impurity A is involved in several metabolic pathways. It undergoes metabolism primarily in the liver, where it is converted into various metabolites, including naphthoquinoxaline . The metabolism of Mitoxantrone Impurity A involves cytochrome P450 enzymes, which play a crucial role in its biotransformation . The compound’s metabolites can also contribute to its cytotoxic effects, as seen in studies with cardiac cells .
Transport and Distribution
The transport and distribution of Mitoxantrone Impurity A within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with efflux transporters such as ABCG2 and ABCB1, which influence its cellular localization and accumulation . Additionally, Mitoxantrone Impurity A can bind to DNA and proteins, affecting its distribution within different cellular compartments .
Subcellular Localization
Mitoxantrone Impurity A exhibits specific subcellular localization patterns. It has been observed to accumulate in the nucleus, where it interacts with DNA and disrupts its function . The compound also affects the localization of proteins involved in the DNA damage response, such as p53 and Mdm2 . These interactions are crucial for understanding the compound’s mechanism of action and its effects on cellular function.
属性
IUPAC Name |
1-amino-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c19-9-1-2-10(21-6-5-20-7-8-22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,20-24H,5-8,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSLQRRHRCDIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00534032 | |
| Record name | 1-Amino-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89991-52-6 | |
| Record name | 1-Amino-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


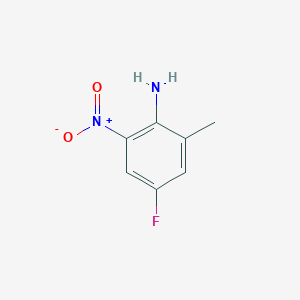
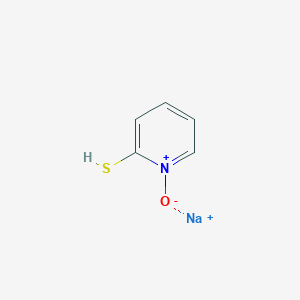
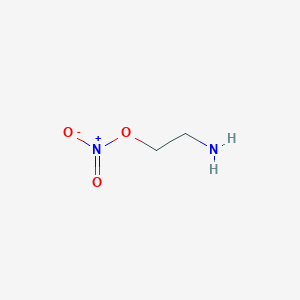

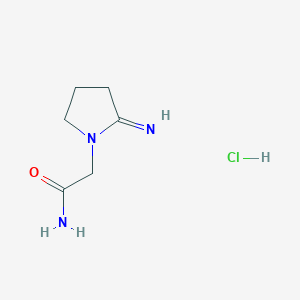

![3-[(2,2-Dichlorovinyl)thio]-L-alanine](/img/structure/B123991.png)
